

Introduction: The Thienopyrimidine Core in Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Bromothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2415625

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The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.^[1] Regarded as a bioisostere of naturally occurring purines and quinazolines, this scaffold provides a versatile framework for designing potent and selective modulators of various biological targets.^[2] Its unique structural and electronic properties allow it to serve as an effective ATP-competitive moiety, making it a cornerstone for the development of targeted protein kinase inhibitors.^[1]

Within this important class of compounds lies **6-Bromothieno[2,3-d]pyrimidin-4-amine**, a key intermediate and building block for synthesizing a diverse range of biologically active molecules. The strategic placement of the bromine atom at the 6-position offers a reactive handle for further chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 4-amine group is crucial for establishing key interactions, typically hydrogen bonds, within the active sites of target proteins, particularly the hinge region of kinases.^[1]

This technical guide provides a comprehensive overview of **6-Bromothieno[2,3-d]pyrimidin-4-amine**, detailing its chemical properties, synthesis, and critical applications for researchers, chemists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research.

Chemical Structure:

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Figure 1. Chemical structure of **6-Bromothieno[2,3-d]pyrimidin-4-amine**.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	60703-81-3	[3]
Molecular Formula	C ₆ H ₄ BrN ₃ S	[3]
Molecular Weight	230.09 g/mol	[3]
IUPAC Name	6-bromothieno[2,3-d]pyrimidin-4-amine	N/A
MDL Number	MFCD27987642	[3]
Purity	Typically ≥98%	[3]

Structural elucidation and confirmation of identity for this compound and its derivatives are routinely achieved through a combination of spectroscopic techniques, including ¹H NMR, IR, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).[4]

Synthesis Methodology: A Strategic Approach

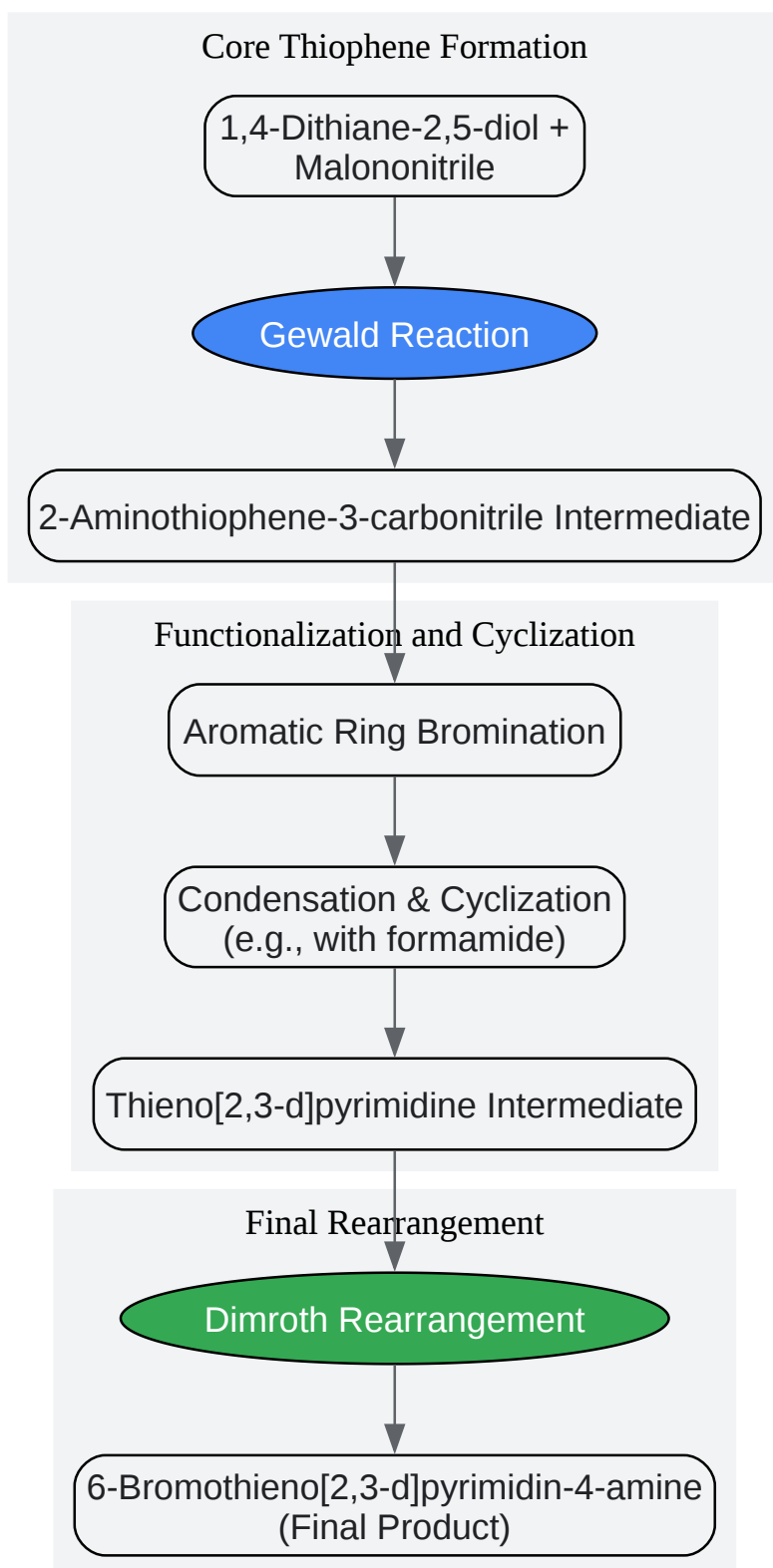
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established field, with the Gewald reaction being a cornerstone methodology.[5] A novel and efficient synthetic route for producing 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives has been developed, which can be

adapted for the parent compound.^[4] This multi-step process is designed for efficiency and high yield, starting from readily available and inexpensive materials.

The causality behind this specific pathway lies in its convergent nature. The Gewald reaction first efficiently constructs the substituted aminothiophene core. Subsequent steps are chosen to strategically build the pyrimidine ring and introduce the critical bromine substituent, culminating in a Dimroth rearrangement to yield the thermodynamically stable 4-amine product.

Generalized Synthetic Workflow

The synthesis initiates with 1,4-dithiane-2,5-diol and malononitrile and proceeds through several key stages.^[4]



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Diagram 1: Generalized synthetic workflow for **6-Bromothieno[2,3-d]pyrimidin-4-amine**.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual, self-validating system based on established methodologies.^{[4][5]}

- Step 1: Gewald Reaction (Thiophene Synthesis)
 - React 1,4-dithiane-2,5-diol (a stable dimer of α -mercapto acetaldehyde) with malononitrile in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol.^[4]
 - The reaction is typically heated to reflux. Progress is monitored by Thin Layer Chromatography (TLC).
 - Causality: This three-component reaction is a highly reliable and atom-economical method for constructing the 2-amino-3-cyanothiophene core, which is the essential precursor for the fused pyrimidine ring.
- Step 2: Aromatic Ring Bromination
 - The 2-aminothiophene-3-carbonitrile intermediate is subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid.
 - Causality: NBS is a mild and selective brominating agent for electron-rich aromatic systems like thiophenes, ensuring controlled installation of the bromine atom at the desired position.
- Step 3: Condensation and Cyclization
 - The brominated intermediate is heated with formamide or a similar one-carbon synthon.
 - Causality: Formamide serves as the source for the remaining atoms needed to construct the pyrimidine ring, leading to the formation of the fused thieno[2,3-d]pyrimidine system through a cyclization-condensation sequence.^[5]
- Step 4: Dimroth Rearrangement

- Under the reaction conditions or with subsequent treatment (e.g., acid or base catalysis), the initially formed imine may undergo a Dimroth rearrangement.[4]
- Causality: This rearrangement is a thermodynamically driven process that converts the initial cyclization product into the more stable 4-amino tautomer, which is the desired final product.
- Step 5: Purification
 - The final product is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.

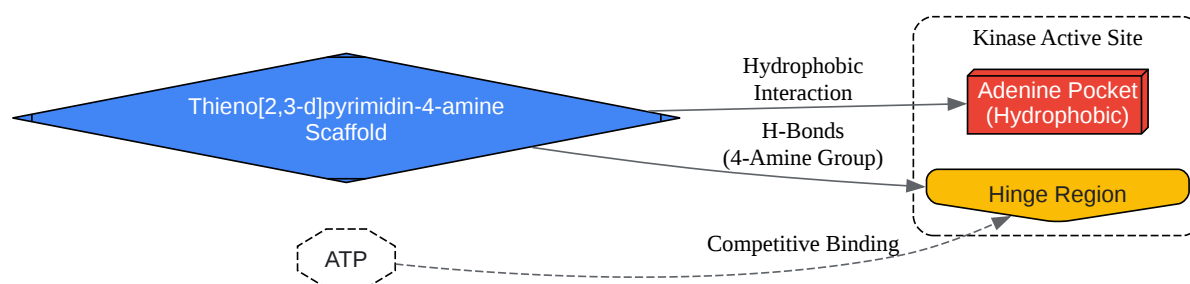
Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-Bromothieno[2,3-d]pyrimidin-4-amine** lies in its application as a scaffold for potent and selective therapeutic agents. Its derivatives have demonstrated a wide range of biological activities.

A. Core Scaffold for Kinase Inhibitors

The thieno[2,3-d]pyrimidine-4-amine structure is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[1] The pyrimidine nitrogen atoms and the exocyclic 4-amine group act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.

- **Anticancer Activity:** Derivatives have shown potent inhibition of key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[4] Further studies have demonstrated significant cytotoxic activity of related compounds against liver, breast, and cervix carcinoma cell lines.[4] The scaffold has been extensively explored in the development of treatments for Non-Small Cell Lung Cancer (NSCLC).[2]
- **Anti-inflammatory and Autoimmune Diseases:** By targeting kinases involved in inflammatory signaling cascades (e.g., JAK family), this scaffold holds promise for developing novel treatments for autoimmune disorders.[1]



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Diagram 2: Mechanism of ATP-competitive kinase inhibition by the thienopyrimidine scaffold.

B. Antimicrobial and Antiviral Potential

The structural similarity to purines also makes the thieno[2,3-d]pyrimidine nucleus a candidate for interfering with microbial and viral replication pathways.

- **Antibacterial and Antifungal Activity:** Various derivatives have been synthesized and screened, demonstrating notable activity against both bacterial and fungal strains.[4][5]
- **Antitubercular Research:** While a different isomer, the related thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of Cytochrome bd oxidase in *Mycobacterium tuberculosis*. [6] This highlights the potential of the broader thienopyrimidine class as a source of novel antitubercular agents, an area of critical unmet medical need.[6]

Conclusion

6-Bromothieno[2,3-d]pyrimidin-4-amine is more than a chemical intermediate; it is a strategic building block for the creation of next-generation targeted therapeutics. Its robust and adaptable synthesis, combined with the proven biological activity of its derivatives, solidifies its importance in modern medicinal chemistry. For researchers in oncology, infectious diseases, and inflammatory conditions, this compound offers a validated starting point for the design and discovery of novel, high-impact clinical candidates.

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